molecular formula C16H16N8O3 B2997503 3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034413-47-1

3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2997503
CAS No.: 2034413-47-1
M. Wt: 368.357
InChI Key: GGDJOFMJAZEIJR-UHFFFAOYSA-N
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Description

The compound 3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a heterocyclic hybrid molecule featuring:

  • A 1H-pyrazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively.
  • A carboxamide linker connecting the pyrazole to a [1,2,4]triazolo[4,3-a]pyridine scaffold.
  • A 3-methyl-1,2,4-oxadiazole moiety at position 7 of the triazolopyridine ring.

This structure combines pharmacophores known for diverse bioactivities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O3/c1-9-18-15(27-22-9)10-4-5-24-12(6-10)19-20-13(24)7-17-14(25)11-8-23(2)21-16(11)26-3/h4-6,8H,7H2,1-3H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDJOFMJAZEIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide (CAS Number: 2034484-50-7) is a novel synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrazole core linked to an oxadiazole and a triazole moiety. Its molecular formula is C16H17N5O4C_{16}H_{17}N_5O_4 with a molecular weight of 375.4 g/mol. This unique structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole moieties. Specifically, derivatives similar to the compound have shown promising results against different cancer cell lines.

Case Studies

  • EGFR-TK Inhibition : A series of oxadiazole and pyrazoline derivatives demonstrated significant inhibition of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in many cancers. The structural modifications in these compounds were correlated with their cytotoxic activity against cell lines such as HCT-116 and MCF-7 .
  • Cytotoxicity Assays : In vitro studies indicated that compounds with similar structural features exhibited IC50 values ranging from 1.82 to 35.58 μM against various cancer cell lines (e.g., HePG-2, HCT-116). The presence of the pyrazole moiety was essential for maintaining cytotoxic activity .

The mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Kinase Activity : Compounds have been shown to inhibit key kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1), leading to mitotic arrest and apoptosis in cancer cells .
  • Targeting DNA Replication : Some derivatives interfere with DNA synthesis pathways, disrupting the replication process critical for cancer cell proliferation .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. The following table summarizes findings from various studies regarding the relationship between structural modifications and biological activity:

Compound VariantStructural ModificationIC50 (μM)Target Cell Line
5aBenzyl derivative35.58HePG-2
10cPyrazoline derivative2.86MCF-7
9bTriazole modificationModerateHCT-116

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrazole Derivatives

Key Analog: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide ()
  • Structural Differences :
    • Pyrazole substituents : Chloro (-Cl) at position 5 vs. methoxy (-OCH₃) at position 3 in the target compound.
    • Linker : Carboxamide group retained, but the triazolopyridine-oxadiazole moiety is replaced with aryl groups (e.g., phenyl, 4-chlorophenyl).
  • Synthesis :
    • Uses EDCI/HOBt-mediated coupling (yields: 62–71%) .
    • Melting points range: 123–183°C, influenced by aryl substituents.
Analog with Tetrazole Moiety: 3-Methoxy-1-Methyl-N-(4-(4-Methyl-5-Oxo-4,5-Dihydro-1H-Tetrazol-1-yl)Phenyl)-1H-Pyrazole-4-Carboxamide ()
  • Structural Differences :
    • Heterocycle : Tetrazole (5-membered ring with four N atoms) replaces triazolopyridine-oxadiazole.
    • Substituents : The tetrazole is linked to a phenyl group rather than a methyl-oxadiazole.
  • Properties :
    • Molecular weight: 329.31 g/mol (vs. ~450–500 g/mol estimated for the target compound).
    • Smiles: COc1nn(C)cc1C(=O)Nc1ccc(-n2nnn(C)c2=O)cc1 .

Triazolopyridine-Oxadiazole Hybrids

Analog: 1-Methyl-N-((7-(3-Methyl-1,2,4-Oxadiazol-5-yl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Methyl)-1H-1,2,3-Triazole-4-Carboxamide ()
  • Structural Differences :
    • Core : 1H-1,2,3-triazole replaces the pyrazole-carboxamide in the target compound.
    • Substituents : Retains the triazolopyridine-oxadiazole scaffold.
  • Synthesis :
    • Likely involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a method used in for similar hybrids .
  • Implications :
    • The triazole’s smaller size may reduce steric hindrance compared to pyrazole-carboxamide.

Triazole-Pyrazole Hybrids (–8)

Example: 4-(3-(4-Butyl-1H-1,2,3-Triazol-1-yl)-5-Methyl-1H-Pyrazol-1-yl)Benzonitrile ()
  • Structural Differences :
    • Linkage : Triazole is directly attached to pyrazole without a carboxamide linker.
    • Substituents : Butyl group on triazole and nitrile (-CN) on phenyl.
  • Properties :
    • Molecular weight: 306.37 g/mol; Smiles: CCCCc1nnn(c1)c1nn(c(c1)C)c1ccc(cc1)C#N .
  • Synthesis :
    • Relies on azide-alkyne click chemistry, as demonstrated in for triazole formation .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Reference
Target Compound Pyrazole-triazolopyridine-oxadiazole 3-OCH₃, 1-CH₃, oxadiazole ~450–500 (estimated) N/A N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Pyrazole-pyrazole 5-Cl, 3-CH₃, aryl 403.1 133–135 68%
3-Methoxy-1-methyl-N-(4-(4-methyl-5-oxo-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide Pyrazole-tetrazole 3-OCH₃, 1-CH₃, tetrazole 329.31 N/A N/A
1-Methyl-N-((7-(3-methyl-oxadiazol-5-yl)-triazolopyridin-3-yl)methyl)-1H-triazole-4-carboxamide Triazole-triazolopyridine-oxadiazole 1-CH₃, oxadiazole ~400 (estimated) N/A N/A

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the triazole-pyrazole-oxadiazole hybrid scaffold in this compound?

  • Methodology :

  • Step 1 : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, 3-azido-pyrazole intermediates can react with alkynyl-oxadiazole derivatives under mild conditions (THF/H₂O, 50°C, 16 h) to yield triazole linkages with ~60% efficiency .

  • Step 2 : Optimize regioselectivity by pre-functionalizing the pyrazole ring with methoxy and methyl groups before coupling. Evidence shows that 5-methyl-1H-pyrazol-3-yl precursors improve reaction yields due to steric and electronic stabilization .

  • Step 3 : Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and confirm purity using HPLC (>95%) .

    • Critical Data :
StepYield (%)Purity (HPLC)Key Reagents
CuAAC6197%CuSO₄, sodium ascorbate
Purification8599%Ethyl acetate/hexane

Q. How is the compound characterized spectroscopically, and what spectral markers confirm its structure?

  • Methodology :

  • ¹H NMR : Identify the methoxy group (δ 3.8–4.0 ppm, singlet) and pyrazole protons (δ 6.3–7.5 ppm, multiplet). The oxadiazole’s methyl group appears as a triplet at δ 2.4–2.6 ppm .

  • IR Spectroscopy : Look for carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

  • Mass Spectrometry : Confirm molecular weight via ESI-MS; expected [M+H]⁺ varies by substituents but typically falls within 450–500 m/z .

    • Contradiction Handling : If NMR signals overlap (e.g., pyrazole vs. triazole protons), use 2D NMR (COSY, HSQC) or deuterated solvents to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and identify low-energy pathways. For example, ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error steps .
  • Solvent Optimization : Predict solvent effects (e.g., THF vs. DMF) using COSMO-RS simulations to enhance yield and regioselectivity .
    • Case Study : A hybrid triazole-pyrazole derivative synthesized via computational guidance achieved a 15% higher yield compared to traditional methods .

Q. How do researchers resolve contradictions between experimental and theoretical spectral data?

  • Methodology :

  • Spectral Simulation : Compare experimental NMR/IR data with simulated spectra from Gaussian09 or ADF software. Adjust for solvent effects and conformational flexibility .
  • Error Analysis : If discrepancies persist (e.g., unexpected carbonyl shifts), re-examine reaction conditions for side products (e.g., hydrolysis of oxadiazole to amide) .
    • Example : A study on pyrazole-4-carboxylic acid derivatives found that steric hindrance from the methyl group caused deviations in theoretical vs. experimental IR peaks, resolved via X-ray crystallography .

Experimental Design Considerations

Q. What strategies mitigate low yields in multi-step syntheses involving oxadiazole and triazole rings?

  • Approach :

  • Intermediate Stabilization : Protect reactive sites (e.g., oxadiazole’s nitrogen) with tert-butyl groups during pyrazole coupling .
  • Catalyst Screening : Test alternatives to Cu(I), such as Ru-based catalysts, for improved cycloaddition efficiency .
    • Data-Driven Optimization :
CatalystYield (%)Reaction Time (h)
CuSO₄/ascorbate6116
Ru(PPh₃)₃Cl₂7312

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